Ethylene Oxide

Description

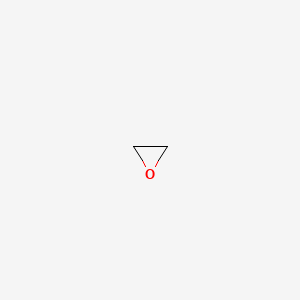

Structure

3D Structure

Properties

IUPAC Name |

oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPIBMASNFSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020600 | |

| Record name | Ethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor. | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid) | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density) | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5 | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ... | |

CAS No. |

75-21-8 | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-oxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH7GNN18P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylene Oxide via Epoxidation of Ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylene (B1197577) oxide (EO), a critical industrial chemical and versatile intermediate, through the epoxidation of ethylene. The document delves into the core aspects of this process, including the reaction mechanism, catalyst systems, experimental methodologies, and process analytics, with a focus on providing actionable insights for professionals in research and development.

Introduction to Ethylene Epoxidation

Ethylene oxide is a cornerstone of the chemical industry, primarily used in the production of ethylene glycol, surfactants, ethanolamines, and other essential derivatives.[1][2][3] The dominant commercial route to EO is the direct catalytic oxidation of ethylene using a silver-based catalyst.[4][5][6] This process, first developed by Theodore Lefort in 1931, has since been extensively optimized to enhance selectivity and yield.[6] The primary challenge in ethylene epoxidation is to maximize the formation of this compound while minimizing the complete combustion of ethylene to carbon dioxide and water, which is a highly exothermic and undesirable side reaction.[7]

The overall chemical transformation involves two main competing reactions:

-

Epoxidation (desired reaction): C₂H₄ + ½ O₂ → C₂H₄O

-

Complete Combustion (undesired reaction): C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O

Modern industrial processes operate at high temperatures (200–250 °C) and pressures (10–30 bar) to achieve commercially viable production rates.[8][9] The selectivity towards this compound on unpromoted silver catalysts is typically around 40-50%, but this can be significantly improved to over 90% with the use of promoters.[7][10][11]

Catalysis and Reaction Mechanism

The success of ethylene epoxidation is intrinsically linked to the design and performance of the catalyst. Silver (Ag) remains the only commercially viable catalyst due to its unique ability to selectively catalyze the epoxidation reaction.[9]

The Silver Catalyst

Typically, the catalyst consists of silver nanoparticles supported on a low-surface-area α-alumina (α-Al₂O₃) carrier.[7][8] The support provides mechanical strength and a surface for dispersing the silver particles. The performance of the catalyst is highly sensitive to the silver particle size and morphology.[2][12] For instance, some studies suggest that the Ag(100) crystal facet is more selective towards this compound formation compared to the more thermodynamically stable Ag(111) facet.[2][13][14]

The Role of Promoters

Promoters are crucial for achieving high selectivity in industrial ethylene epoxidation.[9][15] These are typically alkali metals (like cesium), alkaline earth metals, and transition metals (like rhenium).[9][16] Chlorine compounds, often introduced in parts-per-million levels in the feed gas, also act as crucial promoters or moderators.[9][15][17]

The functions of these promoters are multifaceted and include:

-

Modifying the electronic properties of the silver surface: This influences the adsorption strength of reactants and intermediates.[17]

-

Blocking unselective sites: Promoters can occupy sites on the silver surface that would otherwise lead to complete combustion.[17]

-

Influencing the nature of surface oxygen species: They can alter the balance between different types of adsorbed oxygen, favoring those that lead to epoxidation.[15]

Reaction Mechanism

The prevailing mechanism for ethylene epoxidation on silver catalysts is the Langmuir-Hinshelwood model, where both ethylene and oxygen are adsorbed onto the catalyst surface before reacting.[8] A key intermediate in this process is an oxometallacycle (OMC).[8][12][13]

The reaction pathway can be summarized as follows:

-

Adsorption of Reactants: Molecular oxygen (O₂) adsorbs onto the silver surface and dissociates to form adsorbed atomic oxygen species. Ethylene (C₂H₄) also adsorbs onto the silver surface.

-

Formation of the Oxometallacycle (OMC) Intermediate: Adsorbed ethylene reacts with an adsorbed oxygen atom to form a five-membered ring intermediate known as an oxometallacycle.[8][13]

-

Product Formation: The OMC intermediate can then follow two competing pathways:

The selectivity of the process is determined by the relative rates of these two pathways. The presence of different oxygen species on the silver surface, often categorized as electrophilic and nucleophilic, is thought to play a critical role.[7][15] Electrophilic oxygen is believed to favor the selective epoxidation pathway, while nucleophilic oxygen is associated with total oxidation.[7][15]

References

- 1. nelsonprocess.com [nelsonprocess.com]

- 2. "Shape-Selective Silver Catalysts for Ethylene Epoxidation" by Kaveh Shariati [scholarcommons.sc.edu]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. Inside the Reactor: How this compound is Produced [chemanalyst.com]

- 5. diquima.upm.es [diquima.upm.es]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Reversible Restructuring of Silver Particles during Ethylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of Ethylene Epoxidation Catalysis - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biblio.eui.eu [biblio.eui.eu]

- 16. Understanding the Roles of Promoters and Oxygen Species in Ethylene Epoxidation by Ex situ and In situ Spectroscopic Techniques - Durham e-Theses [etheses.dur.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reaction Mechanism of Ethylene Epoxidation Over Silver Catalysts

Audience: Researchers, scientists, and chemical engineering professionals.

Abstract

The selective oxidation of ethylene (B1197577) to ethylene oxide (EO) is a cornerstone of the modern chemical industry, with silver being the uniquely effective catalyst for this transformation. Achieving high selectivity is paramount, as the desired epoxidation reaction competes with the complete combustion of ethylene to carbon dioxide and water. This guide provides a comprehensive overview of the reaction mechanism, delving into the nature of the silver catalyst, the role of various oxygen species, the function of promoters and inhibitors, and the prevailing mechanistic theories. Quantitative kinetic data is summarized, and detailed experimental protocols for catalyst evaluation and characterization are provided. Diagrams generated using Graphviz are included to visually articulate the complex reaction pathways and experimental workflows.

The Silver Catalyst System

The industrial catalyst for ethylene epoxidation consists of silver nanoparticles dispersed on a low-surface-area α-alumina (α-Al₂O₃) support.[1][2] The low surface area of the support is crucial as it minimizes the density of hydroxyl groups that could otherwise catalyze the overoxidation of the desired this compound product.[1] The performance of the catalyst is not solely dependent on silver but is critically enhanced by the addition of promoters and inhibitors.

-

Active Phase : The active catalyst is not pure metallic silver. Under industrial reaction conditions (200–250 °C, 15–20 bar), the silver surface is partially oxidized, hosting a complex array of oxygen species that are fundamental to the reaction.[3][4] Density functional theory (DFT) calculations suggest that oxidatively reconstructed surfaces, such as p(4 × 4)–O–Ag(111), are stable under the relevant reaction environment.[5][6]

-

Promoters (Cesium and Rhenium) : To achieve the high selectivity (~90%) required for commercial viability, promoters are essential.[3][4] Cesium (Cs) and Rhenium (Re) are commonly used in combination.[7][8] Cesium, an alkali metal, is an electronic promoter that donates charge to the silver, modifying its electronic properties.[9] Rhenium, typically present as a ReO₄ species, works synergistically with cesium.[8][10] This co-promotion is believed to balance the surface's electronic properties, preventing the formation of overly nucleophilic oxygen species that favor combustion and overly electrophilic silver centers that can accelerate unwanted EO isomerization.[8]

-

Inhibitors/Moderators (Chlorine) : Small amounts (ppm level) of an organochlorine compound, such as vinyl chloride (VC) or ethyl chloride, are continuously added to the feed gas.[3][11] Chlorine adsorbs onto the silver surface and acts as a selectivity enhancer by passivating undercoordinated silver atoms and defect sites.[12] This suppression of defect sites hinders ethylene dehydrogenation and the dissociative adsorption of oxygen, which are key steps in the total combustion pathway.[12][13]

Core Reaction Mechanisms and Active Oxygen Species

Despite decades of research, the precise mechanism of ethylene epoxidation remains a subject of debate.[5][14] The central issue revolves around the nature of the active oxygen species responsible for selective versus non-selective oxidation.

The Nature of Active Oxygen

Multiple oxygen species coexist on and within the silver catalyst surface during the reaction. Their relative concentrations and reactivity determine the catalyst's selectivity.[6][15]

-

Molecular Oxygen (Dioxygen Species) : This species, often denoted as O₂, is formed from the non-dissociative adsorption of O₂. It is widely considered to be the "electrophilic" oxygen responsible for the selective pathway to this compound.[2] Recent studies have identified a specific surface dioxygen species, Ag₄–O₂, on a reconstructed p(4 × 4)–O–Ag(111) surface as being highly selective for EO formation.[1][6]

-

Atomic Oxygen : Formed by the dissociative chemisorption of O₂ on the silver surface, this species is often described as "nucleophilic".[2] Surface atomic oxygen is strongly implicated in the non-selective pathway, leading to the total combustion of ethylene to CO₂ and H₂O.[5]

-

Subsurface Oxygen : Oxygen atoms can penetrate the silver lattice to reside below the surface. This subsurface oxygen can significantly modify the electronic properties of the surface silver atoms and influence the nature and reactivity of the surface-adsorbed oxygen species.[16][17]

Proposed Mechanistic Pathways

The reaction is believed to proceed primarily through a Langmuir–Hinshelwood (L-H) mechanism, where both ethylene and oxygen are adsorbed on the catalyst surface before reacting.[1][18] An Eley-Rideal (E-R) mechanism, where gas-phase ethylene reacts directly with an adsorbed oxygen species, has also been considered but is generally thought to be less dominant.[18][19]

The prevailing theory involves the formation of an oxometallacycle (OMC) intermediate.[1][18] In this model:

-

Ethylene and oxygen co-adsorb on the silver surface.

-

They react to form a five-membered ring intermediate containing one oxygen atom, two carbon atoms, and two silver atoms.

-

This OMC intermediate represents a critical branching point. It can either rearrange to form the desired product, this compound (EO), which then desorbs, or it can decompose to acetaldehyde, which is rapidly oxidized to CO₂ and H₂O.

The catalyst's selectivity is therefore determined by the relative activation barriers for the isomerization of the OMC to EO versus its decomposition.[18] Promoters and inhibitors function by modifying the surface to favor the EO formation pathway.

Quantitative Data and Kinetic Parameters

The kinetics of ethylene epoxidation are complex, with reaction rates depending on temperature, pressure, and the partial pressures of ethylene, oxygen, and inhibitors. The apparent activation energies for the desired epoxidation reaction and the undesired combustion reaction are key parameters.

| Parameter | Value | Catalyst System | Conditions | Reference |

| Apparent Activation Energy (Epoxidation) | 60.7 kJ/mol | Cs-doped Ag/α-Al₂O₃ | Differential Reactor | [20] |

| Apparent Activation Energy (Combustion) | 73.2 kJ/mol | Cs-doped Ag/α-Al₂O₃ | Differential Reactor | [20] |

| Typical EO Selectivity | ~90% | Promoted Ag/α-Al₂O₃ | Industrial Conditions | [3][4] |

| Typical Ethylene Conversion | < 15% | Promoted Ag/α-Al₂O₃ | Industrial Conditions | [2] |

| Typical Operating Temperature | 200 - 250 °C | Industrial Catalyst | 15-20 bar pressure | [3][4] |

| Typical Operating Pressure | 15 - 20 bar | Industrial Catalyst | 200-250 °C | [3][4] |

Table 1: Summary of selected kinetic parameters and typical operating conditions for ethylene epoxidation.

Experimental Protocols

Investigating the ethylene epoxidation mechanism requires specialized equipment for both catalyst performance testing and in-depth characterization, often under conditions that mimic industrial operation.

Catalyst Performance Evaluation

Catalytic activity and selectivity are typically measured in a continuous-flow microreactor system.

-

Reactor Setup : A packed-bed or fixed-bed reactor is commonly used.[21] The reactor is often a quartz or stainless steel tube housed in a furnace for precise temperature control. A thermocouple is placed in contact with the catalyst bed to monitor the reaction temperature accurately.[5]

-

Gas Feed System : Mass flow controllers are used to precisely meter the reactant gases (e.g., 5-25% ethylene, 5-25% oxygen, balance He or N₂).[20] A separate line introduces ppm levels of a chlorine-containing moderator (e.g., ethyl chloride or vinyl chloride).[3][11] CO₂ may also be included in the feed to study its effect.[11]

-

Operating Conditions : Experiments are run under industrially relevant conditions, with temperatures ranging from 190-250 °C and pressures from 1-20 bar.[3][11][17]

-

Product Analysis : The reactor effluent is analyzed using an online gas chromatograph (GC). The GC is equipped with appropriate columns (e.g., packed columns for permanent gases like O₂, N₂, CO₂, and capillary columns for hydrocarbons and EO) and detectors (Thermal Conductivity Detector - TCD, and Flame Ionization Detector - FID) to quantify reactants and products.

Catalyst Characterization Techniques

A multi-technique approach is necessary to fully characterize the catalyst's physical and chemical properties. Many of these techniques are applied in-situ or operando to study the catalyst under reaction conditions.

-

X-ray Photoelectron Spectroscopy (XPS) : Used to determine the elemental composition and chemical states of species on the catalyst surface.[16] In-situ (or near-ambient pressure) XPS is particularly powerful for identifying the various oxygen species and the state of promoters under reaction-like conditions.[12][16]

-

Microscopy (TEM/STEM) : Transmission Electron Microscopy and Scanning Transmission Electron Microscopy are used to visualize the size, morphology, and dispersion of silver nanoparticles on the alumina (B75360) support.[17]

-

X-ray Diffraction (XRD) : Provides information on the crystalline structure of the silver particles and the α-Al₂O₃ support.[6]

-

Temperature-Programmed Techniques :

-

Temperature-Programmed Surface Reaction (TPSR) : Involves pre-adsorbing a reactant (e.g., oxygen) onto the catalyst, followed by heating in a flow of the other reactant (ethylene) while monitoring the products with a mass spectrometer. This provides insight into the reactivity of different surface species.[5]

-

Temperature-Programmed Desorption (O₂-TPD) : Used to study the strength and nature of oxygen adsorption on the silver surface.[17]

-

Conclusion

The epoxidation of ethylene over silver catalysts is a complex process governed by the delicate interplay between different oxygen species on a dynamically restructuring surface. The dominant mechanism is believed to be a Langmuir-Hinshelwood pathway involving an oxometallacycle intermediate, where selectivity is dictated by the fate of this key species. Molecularly adsorbed dioxygen is crucial for the selective route to this compound, while atomic oxygen leads primarily to total combustion. Promoters like cesium and rhenium, along with chlorine-based inhibitors, are indispensable for tuning the electronic properties of the silver surface to suppress combustion pathways and achieve the high selectivities required for industrial production. Future advances in catalyst design will likely stem from a deeper, atomic-level understanding gained through advanced operando characterization techniques and computational modeling, allowing for the rational design of more efficient and stable catalytic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reversible Restructuring of Silver Particles during Ethylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Promoting effects of Re and Cs on silver catalyst in ethylene epoxidation (Journal Article) | OSTI.GOV [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Insight into the influence of Re and Cl on Ag catalysts in ethylene epoxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. impact.ornl.gov [impact.ornl.gov]

- 16. Structure and Reactivity of Active Oxygen Species on Silver Surfaces for Ethylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. osti.gov [osti.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

History and discovery of ethylene oxide by Charles-Adolphe Wurtz

An In-depth Technical Guide to the History and Discovery of Ethylene (B1197577) Oxide by Charles-Adolphe Wurtz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work of Charles-Adolphe Wurtz in the discovery of ethylene oxide. It details the historical context, the experimental protocols of the synthesis, and the initial characterization of this important chemical compound.

Introduction: The Dawn of Modern Organic Chemistry

The mid-19th century was a period of profound transformation in the field of chemistry. The vitalism theory, which postulated that organic compounds could only be produced by living organisms, was being dismantled by pioneering chemists. Friedrich Wöhler's synthesis of urea (B33335) in 1828 and Hermann Kolbe's synthesis of acetic acid from inorganic materials in 1844 laid the groundwork for the rise of synthetic organic chemistry.[1] It was within this revolutionary scientific landscape that the French chemist Charles-Adolphe Wurtz made his significant contributions.

Charles-Adolphe Wurtz (1817-1884) was a prominent French chemist and a staunch advocate for the developing atomic theory.[2][3] His work was instrumental in advancing the understanding of the structure and reactivity of organic molecules. Among his many achievements, including the discovery of ethylamine (B1201723) and the development of the Wurtz reaction, his synthesis of this compound in 1859 stands out as a landmark in the history of organic chemistry.[2][3]

The Synthesis of this compound: A New Reactive Molecule

In 1859, Charles-Adolphe Wurtz reported the first synthesis of this compound.[4][5] He prepared the compound by treating 2-chloroethanol (B45725) (then known as ethylene chlorohydrin) with a strong base, potassium hydroxide (B78521).[4][6] This reaction, a dehydrohalogenation, resulted in the formation of a three-membered ring ether, a novel class of compounds at the time.

The overall chemical reaction is as follows:

Cl-CH₂CH₂-OH + KOH → (CH₂CH₂)O + KCl + H₂O [4][6]

This discovery was not only the birth of a new molecule but also the introduction of a highly reactive functional group, the epoxide, to the repertoire of organic chemists.

Experimental Protocols

Based on historical accounts and the common laboratory practices of the mid-19th century, a detailed reconstruction of Wurtz's experimental protocol is presented below.

2.1.1. Preparation of the Precursor: 2-Chloroethanol

At the time of Wurtz's discovery, 2-chloroethanol was typically prepared by the reaction of ethylene with hypochlorous acid.

-

Methodology: Gaseous ethylene (C₂H₄) was bubbled through an aqueous solution of hypochlorous acid (HOCl). The hypochlorous acid itself was often generated in situ.

2.1.2. Synthesis of this compound

The following protocol for the synthesis of this compound is based on Wurtz's 1859 publication.

-

Apparatus: A distillation apparatus, likely made of glass, would have been used. This would consist of a reaction flask, a condenser, and a collection vessel. Given the low boiling point of this compound, the collection vessel would need to be cooled, likely using an ice-salt bath.

-

Reactants:

-

2-Chloroethanol (ethylene chlorohydrin)

-

A concentrated aqueous solution of potassium hydroxide (KOH)

-

-

Procedure:

-

A measured quantity of 2-chloroethanol was placed in the reaction flask.

-

The concentrated solution of potassium hydroxide was slowly added to the 2-chloroethanol.

-

The mixture was gently heated. The heat initiated the elimination reaction, and the volatile this compound vaporized as it formed.

-

The evolved gas was passed through a condenser to liquefy it.

-

The liquid this compound was collected in the cooled receiving vessel.

-

-

Purification: The collected liquid was likely subjected to further distillation to remove any unreacted starting materials or byproducts, yielding a purified sample of this compound.

Characterization of a Novel Compound

Wurtz performed several experiments to characterize the newly synthesized this compound. In the mid-19th century, the analytical tools available to chemists were limited compared to modern standards. Characterization relied on the determination of physical properties and elemental analysis.

Physical Properties

Wurtz described this compound as a colorless, mobile liquid with a sweet, ethereal odor. He determined its boiling point to be 13.5 °C.[4] This value is remarkably close to the currently accepted value of 10.7 °C.

Chemical Reactivity

Wurtz observed that this compound was highly reactive, readily participating in addition reactions that involved the opening of its strained three-membered ring.[4] He noted its ability to react with acids and metal salts, which initially led him to mistakenly believe it possessed the properties of an organic base.[4] This misconception was later corrected in 1896 by Georg Bredig, who demonstrated that this compound is not an electrolyte.[4]

Quantitative Data

The following table summarizes the key quantitative data related to Wurtz's discovery and the properties of the compounds involved.

| Property | 2-Chloroethanol (Ethylene Chlorohydrin) | This compound (Wurtz's findings) | This compound (Modern Data) |

| Molecular Formula | C₂H₅ClO | C₂H₄O | C₂H₄O |

| Molecular Weight | 80.51 g/mol | 44.05 g/mol | 44.05 g/mol |

| Boiling Point | 128.7 °C | 13.5 °C[4] | 10.7 °C |

| State at Room Temp. | Liquid | Gas | Gas |

| Odor | Faintly ethereal | Sweet, ethereal | Sweet, ethereal |

Visualizing the Discovery

To better illustrate the chemical processes and experimental logic of Wurtz's work, the following diagrams are provided.

Caption: Chemical synthesis pathway of this compound from 2-chloroethanol.

Caption: Wurtz's experimental workflow for this compound synthesis.

Conclusion: A Legacy of Reactivity

Charles-Adolphe Wurtz's discovery of this compound was a pivotal moment in the history of organic chemistry. His work not only introduced a new and highly reactive molecule but also laid the foundation for the vast field of epoxide chemistry. The methods he employed, though rudimentary by today's standards, demonstrate the ingenuity and skill of chemists in the 19th century. This foundational research paved the way for the development of numerous synthetic methodologies and the production of a wide array of commercially important polymers, surfactants, and pharmaceuticals, underscoring the enduring legacy of his discovery.

References

- 1. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. ugr.es [ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.com [encyclopedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - 2-chloroethanol - Powered by XMB 1.9.11 [sciencemadness.org]

The Core of Selectivity: A Technical Guide to Silver Catalysts in Ethylene Oxide Production

For Researchers, Scientists, and Drug Development Professionals

The production of ethylene (B1197577) oxide, a critical precursor in the synthesis of numerous chemicals including ethylene glycol used in polyesters and antifreeze, hinges on the remarkable catalytic properties of silver.[1][2] This technical guide delves into the core principles governing the role of silver catalysts in the epoxidation of ethylene, providing an in-depth analysis of the reaction mechanism, catalyst formulation, and experimental methodologies for researchers and professionals in the chemical and pharmaceutical sciences.

The Unique Role of Silver in Ethylene Epoxidation

Silver stands alone as the only element capable of catalyzing the direct oxidation of ethylene to ethylene oxide with commercially viable selectivity.[3][4] The process is a cornerstone of the chemical industry, with a global production of approximately 34.5 million tons of this compound annually.[3][4] The primary challenge in this process is to maximize the selectivity towards this compound while minimizing the complete combustion of ethylene to carbon dioxide and water, a highly exothermic and undesirable side reaction.[1] Modern industrial processes, through careful catalyst design and the use of promoters, can achieve this compound selectivity of around 90%.[3][4]

The catalytic cycle is understood to involve the adsorption of both ethylene and oxygen onto the silver surface. The nature of the oxygen species on the silver surface is crucial for selectivity. Two main types of adsorbed oxygen have been identified: electrophilic oxygen, which is believed to be responsible for the selective epoxidation to this compound, and nucleophilic oxygen, which is associated with the total oxidation to CO2.[1]

Reaction Mechanism and Signaling Pathways

The precise mechanism of ethylene epoxidation on silver catalysts is a subject of ongoing research, but a widely accepted model involves the formation of an oxametallacycle intermediate.[5][6] In this pathway, ethylene adsorbs onto the silver surface and reacts with an adsorbed oxygen atom to form a five-membered ring containing silver, carbon, and oxygen. This intermediate can then decompose to form either this compound or acetaldehyde, which is rapidly combusted to CO2.

The reaction pathways can be visualized as follows:

Caption: Reaction pathways in silver-catalyzed ethylene epoxidation.

The Critical Role of Promoters

To enhance the selectivity and activity of silver catalysts, various promoters are incorporated into the catalyst formulation. These promoters can be broadly classified into two categories: solid promoters, which are added during catalyst preparation, and gaseous promoters, which are introduced into the feed stream during the reaction.

Key Promoters and Their Effects:

| Promoter Type | Examples | Primary Function |

| Solid Promoters | Cesium (Cs), Rhenium (Re), Alkali Metals (Li, Na, K, Rb) | Modify the electronic properties of the silver surface, influencing oxygen adsorption and increasing selectivity.[3][7][8][9] |

| Gaseous Promoters | Organochlorine compounds (e.g., Vinyl Chloride, Ethyl Chloride) | Modify the active sites on the silver surface, suppressing the non-selective oxidation pathway.[3][4][7] |

The presence of cesium is known to favor the formation of electrophilic oxygen, which is crucial for selective epoxidation.[10] Rhenium has been shown to improve selectivity, while alkali metals can inhibit the undesirable isomerization of this compound.[7][9] Chlorine-containing compounds in the gas phase act as moderators, controlling the oxygen coverage on the silver surface and further enhancing selectivity.[5]

Catalyst Preparation and Characterization: Experimental Protocols

The performance of a silver catalyst is highly dependent on its physical and chemical properties, which are in turn determined by the preparation method. A typical preparation workflow involves the impregnation of a support material with a silver-containing solution, followed by a calcination step to form metallic silver nanoparticles.

Catalyst Preparation Workflow

Caption: A typical workflow for the preparation of a supported silver catalyst.

Detailed Experimental Methodologies

Catalyst Preparation (Impregnation Method):

-

Support Preparation: An inert, low surface area support, typically α-alumina (α-Al₂O₃), is used.[11][12] The support is washed with deionized water and dried in an oven at 120°C for at least 4 hours to remove any adsorbed moisture.

-

Impregnating Solution: A silver salt, such as silver oxalate (B1200264) or silver nitrate, is dissolved in an amine solution (e.g., ethylenediamine) to form a stable silver-amine complex solution.[11]

-

Impregnation: The prepared support is impregnated with the silver-amine solution. The volume of the solution is typically matched to the pore volume of the support to ensure uniform distribution.

-

Drying and Calcination: The impregnated support is dried at a low temperature (e.g., 80-100°C) to remove the solvent. Subsequently, it is calcined in a furnace under a controlled atmosphere (e.g., nitrogen) at temperatures ranging from 300°C to 500°C.[11] This step decomposes the silver complex and reduces it to metallic silver nanoparticles dispersed on the support. The catalyst should be maintained under an inert atmosphere at temperatures above 100°C to prevent premature oxidation.[11]

Catalyst Characterization:

A suite of analytical techniques is employed to characterize the physicochemical properties of the prepared catalysts:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase of silver and the support, average silver crystallite size.[5] |

| Scanning Electron Microscopy (SEM) | Morphology and particle size distribution of the silver particles on the support surface.[5] |

| High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) | High-resolution imaging of silver nanoparticles, providing detailed information on size, shape, and dispersion.[5] |

| Oxygen Temperature-Programmed Desorption (O₂-TPD) | Information on the different types of adsorbed oxygen species and their binding strengths on the silver surface.[5] |

Catalyst Performance and Deactivation

The performance of a silver catalyst is typically evaluated in a fixed-bed reactor under conditions that mimic industrial operation. Key performance indicators include ethylene conversion, this compound selectivity, and long-term stability.

Typical Reaction Conditions:

| Parameter | Industrial Operating Range |

| Temperature | 200 - 250 °C[3] |

| Pressure | 15 - 20 bar[3] |

| Feed Composition | 5-15% Ethylene, 5-10% Oxygen, balance inert gas (e.g., N₂ or CH₄), ppm levels of chlorine moderator.[5] |

Catalyst deactivation is a significant concern in industrial processes and can occur through several mechanisms, including:

-

Sintering: The agglomeration of small silver particles into larger ones, leading to a loss of active surface area.[13]

-

Poisoning: The irreversible adsorption of impurities from the feed stream onto the active sites.

-

Restructuring: Changes in the morphology and crystal structure of the silver particles under reaction conditions.[3][4]

The logical relationship between catalyst properties, reaction conditions, and performance can be visualized as follows:

Caption: Interplay of catalyst properties, reaction conditions, and performance.

Conclusion

The silver-catalyzed epoxidation of ethylene is a complex and finely tuned process where the catalyst's properties are paramount. For researchers and professionals in related fields, a deep understanding of the reaction mechanism, the role of promoters, and the intricacies of catalyst preparation and characterization is essential for the development of more efficient and robust catalytic systems. The continuous pursuit of higher selectivity and longer catalyst lifetimes remains a key driver for innovation in this critical industrial process.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Silver Catalysts - The Silver Institute [silverinstitute.org]

- 3. Reversible Restructuring of Silver Particles during Ethylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Promoting effects of Re and Cs on silver catalyst in ethylene epoxidation (Journal Article) | OSTI.GOV [osti.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. US5504052A - Silver catalyst preparation - Google Patents [patents.google.com]

- 12. US4368144A - Silver catalyst for production of this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethylene (B1197577) oxide in its gaseous and liquid states. The information is curated for professionals in research, science, and drug development who require precise data for experimental design, safety protocols, and process optimization.

General Properties

Ethylene oxide (C₂H₄O) is a cyclic ether and the simplest epoxide.[1] It is a colorless gas at room temperature and a mobile liquid below its boiling point.[1][2] The gas has a characteristic sweet, ether-like odor.[1][3] Due to its strained ring structure, this compound is highly reactive and participates in numerous addition reactions that involve ring-opening.[1]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound.

Table 1: Fundamental Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄O | [4][5][6] |

| Molecular Weight | 44.05 g/mol | [5][7][8][9][10] |

| Boiling Point (at 760 mmHg) | 10.4 - 10.7 °C (50.7 - 51.3 °F; 283.5 - 283.8 K) | [1][3][6][7][8][9][11][12][13] |

| Melting Point | -111 °C to -112.46 °C (-167.8 °F to -170.43 °F; 160.69 K to 162.15 K) | [1][3][6][8][9][11][12][14] |

| Flash Point | < -18 °C (< -0.4 °F; < 255.15 K) | [10][15] |

| Autoignition Temperature | 429 °C (804 °F; 702 K) | [1][3][10][11][15] |

Table 2: Density of this compound

| State | Temperature (°C) | Density (g/cm³) | Source(s) |

| Liquid | 10 | 0.8824 | [10][14] |

| Liquid | 10 | 0.882 | [8] |

| Liquid | 25 | 0.882 | [2][6][9][11] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (atm) | Vapor Pressure (kPa) | Source(s) |

| 20 | 1095 | 1.44 | 146 | [1][3][10][11][12][15][16] |

Table 4: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Miscible / 1 x 10⁶ mg/L | 20 | [1][2][10][12][14][15][16][17][18][19] |

| Organic Solvents (Ethanol, Diethyl Ether, Acetone, Benzene, Carbon Tetrachloride) | Readily Soluble / Miscible | - | [1][10][14][15][16][18] |

Experimental Protocols